

# A Technical Guide to 4-Chloro-4'-methoxybiphenyl: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name:	4-Chloro-4'-methoxybiphenyl
CAS No.:	58970-19-7
Cat. No.:	B1605860

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## Section 1: Core Compound Identity and Significance

**4-Chloro-4'-methoxybiphenyl** is a biaryl compound of significant interest in contemporary chemical research, particularly in medicinal chemistry and materials science. Its structure, featuring a methoxy group on one phenyl ring and a chlorine atom on the other, provides a valuable scaffold for building more complex molecules. This guide offers an in-depth analysis of its properties, synthesis, and key applications, tailored for researchers and professionals in drug development.

One of its most prominent roles is as a Protein Degradation Building Block<sup>[1]</sup>, positioning it as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities. The specific arrangement of its functional groups allows for precise modification and incorporation into larger, biologically active constructs.

Table 1: Key Compound Identifiers

Parameter	Value	Source(s)
CAS Number	<b>58970-19-7</b>	[1]
Molecular Formula	C <sub>13</sub> H <sub>11</sub> ClO	[1]
Molecular Weight	218.68 g/mol	[1]
IUPAC Name	1-chloro-4-(4-methoxyphenyl)benzene	

| Synonyms | 4-Chloro-4'-methoxy-1,1'-biphenyl | |

## Section 2: Physicochemical & Spectroscopic Properties

Understanding the physical and spectral characteristics of **4-Chloro-4'-methoxybiphenyl** is fundamental to its application in synthesis and analysis. While specific experimental data for properties like melting and boiling points are not widely published, they can be estimated based on related structures such as 4-methoxybiphenyl and 4-chlorobiphenyl.

Table 2: Physicochemical Properties

Property	Value / Description	Source(s) / Notes
Appearance	White to off-white solid (powder or crystals)	Inferred from related biphenyl compounds.[2][3]
Melting Point	~90-110 °C (estimated)	Based on melting points of 4-methoxybiphenyl (86-90°C)[3][4][5] and 4-chlorobiphenyl (76-77°C)[6]. The combination of both functional groups is expected to influence the crystal lattice packing.
Boiling Point	>300 °C (estimated at atmospheric pressure)	Based on the boiling point of 4-methoxybiphenyl (157°C at 10 mmHg)[4][5].
Solubility	Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Toluene). Insoluble in water.	Based on its nonpolar biphenyl core.

| Storage | Store at room temperature in a dry, well-ventilated area.[1] | |

## Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of the compound after synthesis.

- <sup>13</sup>C Nuclear Magnetic Resonance (NMR): The <sup>13</sup>C NMR spectrum is expected to show 13 distinct signals corresponding to each carbon atom. Key predicted shifts include the methoxy carbon (~55 ppm) and the carbon atoms directly bonded to the chlorine and oxygen atoms. [7]
- <sup>1</sup>H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides a clear fingerprint. The methoxy group protons will appear as a sharp singlet around 3.8 ppm. The aromatic protons will appear as a series of doublets and multiplets between approximately 6.9 and 7.6 ppm.[2]

- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-O stretching of the aryl-ether group (around  $1250\text{ cm}^{-1}$ ), aromatic C=C stretching (around  $1600\text{-}1450\text{ cm}^{-1}$ ), and C-Cl stretching (around  $1090\text{ cm}^{-1}$ ).[\[8\]](#)[\[9\]](#)

## Section 3: Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary starting materials.[\[10\]](#)

The primary synthetic route involves the coupling of an arylboronic acid with an aryl halide. For **4-Chloro-4'-methoxybiphenyl**, two logical pathways exist:

- Route A: Coupling of 4-chlorophenylboronic acid with 4-bromoanisole or 4-iodoanisole.
- Route B: Coupling of (4-methoxyphenyl)boronic acid with a 1-chloro-4-halobenzene (e.g., 1-chloro-4-iodobenzene).

Route B is often preferred as aryl chlorides can sometimes be less reactive in Suzuki couplings, making it more reliable to use the chloro-substituted partner as the halide.

### Detailed Experimental Protocol (Route B)

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization methods outlined in Section 2.

#### Step 1: Reagent and System Preparation

- To an oven-dried Schlenk flask, add (4-methoxyphenyl)boronic acid (1.0 equivalent).
- Add 1-chloro-4-iodobenzene (1.1 equivalents).
- Add a suitable base, such as potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or potassium phosphate ( $\text{K}_3\text{PO}_4$ ) (2.0-3.0 equivalents).

- Add the palladium catalyst, for instance, Pd(PPh<sub>3</sub>)<sub>4</sub> (Tetrakis(triphenylphosphine)palladium(0)) (1-3 mol%).
- Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

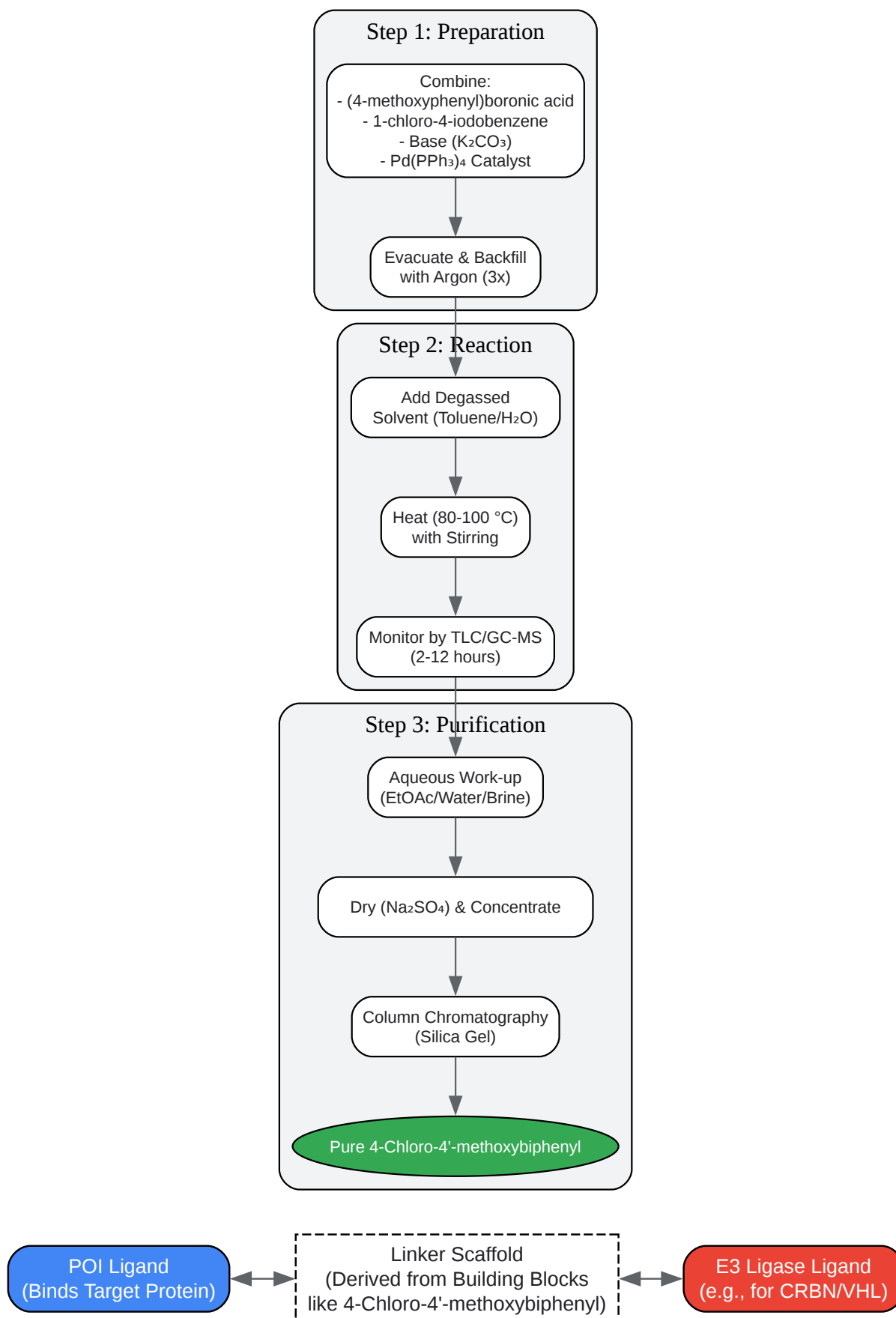
### Step 2: Reaction Execution

- Through the septum, add a degassed solvent mixture, typically Toluene/Water or Dioxane/Water (e.g., in a 4:1 ratio). Degassing the solvent (by bubbling with argon for 15-20 minutes) is essential to maintain an inert atmosphere.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

### Step 3: Work-up and Purification

- Cool the reaction mixture to room temperature.
- Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
- Separate the organic layer. Wash it sequentially with water and brine to remove the base and inorganic byproducts.
- Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure **4-Chloro-4'-methoxybiphenyl**.

### Diagram 1: Suzuki-Miyaura Synthesis Workflow



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Caption: The tripartite structure of a Proteolysis Targeting Chimera (PROTAC).

## Section 5: Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Room temperature storage is appropriate. [1]\* Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust creation, and place it in a suitable container for disposal.

This guide provides a comprehensive technical overview of **4-Chloro-4'-methoxybiphenyl**, grounding its chemical properties and synthesis in the context of its primary application as a valuable tool for drug discovery and development.

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